molecular formula C14H8Cl2N4O3 B11557826 7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11557826
M. Wt: 351.1 g/mol
InChI Key: AXPGBHKZNTXMDO-UHFFFAOYSA-N
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Description

7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound belongs to the pyrano[2,3-d]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with cyanoacetamide, followed by cyclization with urea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved may include inhibition of protein kinases or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-5-(2,6-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
  • 7-amino-5-(2-chlorophenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile
  • Thieno[3,2-d]pyrimidine derivatives

Uniqueness

The uniqueness of 7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C14H8Cl2N4O3

Molecular Weight

351.1 g/mol

IUPAC Name

7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H8Cl2N4O3/c15-7-2-1-5(3-8(7)16)9-6(4-17)11(18)23-13-10(9)12(21)19-14(22)20-13/h1-3,9H,18H2,(H2,19,20,21,22)

InChI Key

AXPGBHKZNTXMDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N)Cl)Cl

Origin of Product

United States

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